molecular formula C4H4BrF2N3 B2395887 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole CAS No. 2490401-53-9

5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole

Cat. No. B2395887
CAS RN: 2490401-53-9
M. Wt: 211.998
InChI Key: NRJMGJPWVDXPLQ-UHFFFAOYSA-N
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Description

5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole, also known as BDFMT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a triazole derivative that contains a bromine atom, two fluorine atoms, and a methyl group. BDFMT has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole involves its binding to the active site of the target enzyme, leading to the inhibition of its activity. The bromine atom in this compound is believed to play a crucial role in its inhibitory activity, as it forms a halogen bond with the enzyme's active site.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing the levels of uric acid in the blood, which is beneficial in the treatment of gout. This compound has also been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole in lab experiments is its high potency and selectivity, which allows for the precise inhibition of target enzymes. However, one limitation is its relatively low solubility, which can make it challenging to work with in certain experimental conditions.

Future Directions

There are several potential future directions for the use of 5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole in scientific research. One possible application is in the development of new antimicrobial agents, as this compound has been shown to have potent antibacterial and antifungal activity. Another potential direction is in the treatment of neurodegenerative diseases, as this compound has been found to have neuroprotective effects. Additionally, further research could explore the potential of this compound in the treatment of other diseases, such as cancer and cardiovascular disease.

Synthesis Methods

5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole can be synthesized using different methods, including the reaction of 5-Amino-1-methyl-1H-1,2,4-triazole-3-carboxylic acid with bromine and difluoromethane in the presence of a base. Another method involves the reaction of 5-bromo-3-methyl-1H-1,2,4-triazole with difluoromethyl iodide in the presence of a copper catalyst. These methods have been optimized to produce high yields of this compound.

Scientific Research Applications

5-Bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole has been found to exhibit potent inhibitory activity against various enzymes, including xanthine oxidase, monoamine oxidase, and catechol-O-methyltransferase. These enzymes play important roles in various physiological processes, and their inhibition by this compound presents potential therapeutic applications. This compound has also been shown to have antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents.

properties

IUPAC Name

5-bromo-3-(difluoromethyl)-1-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF2N3/c1-10-4(5)8-3(9-10)2(6)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJMGJPWVDXPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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